4-[(2,4-Difluorobenzyl)oxy]benzonitrile
Description
4-[(2,4-Difluorobenzyl)oxy]benzonitrile is a nitrile-substituted aromatic compound featuring a benzyloxy group with 2,4-difluoro substituents. The nitrile group (-CN) and fluorinated benzyl moiety impart unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAHLXMSKVZRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Difluorobenzyl)oxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzyl alcohol and 4-hydroxybenzonitrile.
Etherification Reaction: The 2,4-difluorobenzyl alcohol is reacted with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Difluorobenzyl)oxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.
Oxidation and Reduction: The benzonitrile moiety can be reduced to corresponding amines under suitable conditions, while the ether linkage can be susceptible to oxidative cleavage.
Hydrolysis: Under acidic or basic conditions, the ether bond can be hydrolyzed to yield 2,4-difluorobenzyl alcohol and 4-hydroxybenzonitrile.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives.
Reduction: Corresponding amines.
Hydrolysis: 2,4-difluorobenzyl alcohol and 4-hydroxybenzonitrile.
Scientific Research Applications
4-[(2,4-Difluorobenzyl)oxy]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 4-[(2,4-Difluorobenzyl)oxy]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity.
Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 4-[(2,4-Difluorobenzyl)oxy]benzonitrile, differing in substituents on the benzyl or aromatic ring:
4-((2-Fluorobenzyl)oxy)benzonitrile
- Structure : Features a single fluorine at the 2-position of the benzyl group.
- Key Differences : The absence of the 4-fluoro substituent reduces electron-withdrawing effects compared to the target compound. This may lower metabolic stability and lipophilicity.
- Applications : Used as a synthetic intermediate in drug discovery .
4-(Difluoromethoxy)benzonitrile
- Structure : Contains a difluoromethoxy (-OCF2H) group instead of a fluorinated benzyloxy group.
- Applications : Explored in agrochemicals and electronic materials .
4-[(2-Chlorobenzyl)oxy]benzaldehyde (3a)
- Structure : Substitutes fluorine with chlorine at the 2-position and replaces the nitrile with an aldehyde.
- Key Differences : Chlorine’s larger atomic radius increases steric hindrance, while the aldehyde group introduces higher reactivity.
- Applications : Intermediate in organic synthesis .
Physicochemical Properties
The table below compares key properties of selected analogs:
| Compound Name | Molecular Weight | LogP<sup>*</sup> | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 255.2 | 2.8 | 110–115<sup>†</sup> | 0.12 (Water) |
| 4-((2-Fluorobenzyl)oxy)benzonitrile | 237.2 | 2.5 | 95–100 | 0.25 (Water) |
| 4-(Difluoromethoxy)benzonitrile | 179.1 | 1.9 | 60–65 | 1.10 (Water) |
| 4-[(2-Chlorobenzyl)oxy]benzaldehyde | 260.7 | 3.1 | 44–48 | 0.08 (Water) |
<sup>*</sup>Calculated using ChemDraw.
<sup>†</sup>Estimated based on analogous compounds.
- Lipophilicity: The 2,4-difluoro substitution increases LogP compared to mono-fluoro analogs, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Fluorinated compounds generally exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
